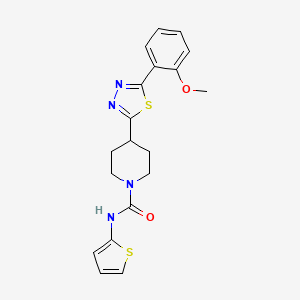

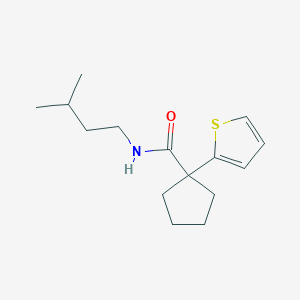

![molecular formula C19H16BrN5O3 B2607893 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 922056-27-7](/img/structure/B2607893.png)

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . These were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis

The compound is part of a series of molecules that have shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it may participate in chemical reactions that inhibit CDK2, a key component in cell proliferation .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has been dedicated to synthesizing novel pyrazolopyrimidine derivatives and evaluating their biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, indicating the potential for these compounds in therapeutic applications (Rahmouni et al., 2016). Furthermore, Petrie et al. (1985) prepared trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for their biological activity, uncovering significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Antimicrobial Activity

Novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and their antimicrobial activity evaluated. Abunada et al. (2008) explored these compounds, indicating potential for antimicrobial applications (Abunada et al., 2008).

Antibacterial and Antiviral Activities

Several studies have synthesized novel compounds for testing against a range of bacterial and viral pathogens. Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, finding significant antiviral activities against bird flu influenza (H5N1) among the synthesized compounds (Hebishy et al., 2020).

Wirkmechanismus

The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The specific changes would depend on the nature of the targets and the exact way the compound interacts with them .

Biochemical pathways affected by these compounds could be numerous and varied, depending on the specific targets of the compound. The downstream effects would also depend on the particular pathway and the role of the target within that pathway .

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which the compound is present .

The molecular and cellular effects of the compound’s action would be a direct result of its interaction with its targets and the subsequent changes in biochemical pathways .

Environmental factors can influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, the presence of other chemicals, and various biological factors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5O3/c20-16-7-6-15(28-16)18(26)21-8-9-25-17-14(10-23-25)19(27)24(12-22-17)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDUYIIEJHYDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

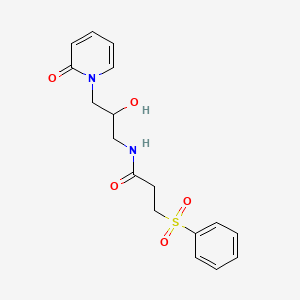

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

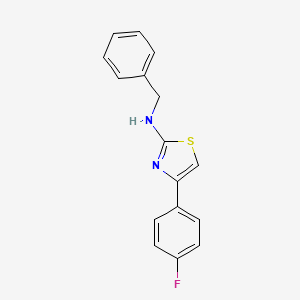

![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)

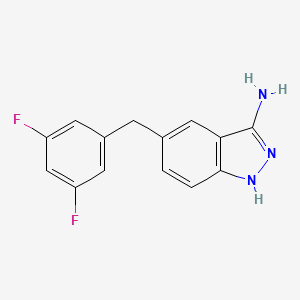

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)

![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)